Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate
Description
Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a benzyl[(4-chlorophenyl)sulfonyl]aminomethyl group. Its structure includes:
- A methyl benzoate moiety at the para position.
- A sulfonamide bridge linking a benzyl group and a 4-chlorophenyl group.
This compound belongs to a class of sulfonamide derivatives, which are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .
Properties
IUPAC Name |
methyl 4-[[benzyl-(4-chlorophenyl)sulfonylamino]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO4S/c1-28-22(25)19-9-7-18(8-10-19)16-24(15-17-5-3-2-4-6-17)29(26,27)21-13-11-20(23)12-14-21/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYODAUBJSZHDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Precursor Preparation
Synthesis of 4-Chlorobenzenesulfonyl Chloride
The preparation of 4-chlorobenzenesulfonyl chloride serves as a critical precursor. A patented method (CN105693568A) involves sulfonation of benzene with chlorosulfonic acid at ≤60°C, followed by hydrolysis and vacuum rectification to isolate the sulfonyl chloride. Key parameters include:
| Parameter | Value |
|---|---|
| Chlorosulfonic acid : Benzene | 3–3.2:1 (mass ratio) |
| Reaction temperature | ≤60°C |
| Rectification pressure | -0.098 MPa |
This method achieves 99.5% purity with a 75% yield, providing a reliable substrate for downstream sulfonamide synthesis.
Preparation of Methyl 4-(Bromomethyl)Benzoate
This intermediate is synthesized via bromination of methyl 4-methylbenzoate using N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) in CCl4. Alternative routes employ Appel reaction conditions (CBr4/PPh3) for higher regioselectivity.
Primary Synthetic Strategies
Two-Step Alkylation-Sulfonylation Approach
Step 1: N-Benzylation of 4-Chlorobenzenesulfonamide
Benzylamine reacts with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base:
$$
\text{C}6\text{H}5\text{CH}2\text{NH}2 + \text{ClC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{ClC}6\text{H}4\text{SO}2\text{NHCH}2\text{C}6\text{H}_5 + \text{HCl}
$$
Reaction conditions:
- Temperature: 0–5°C (initial), then 25°C
- Time: 12 hours
- Yield: 82–88%
Step 2: N-Alkylation with Methyl 4-(Bromomethyl)Benzoate
The secondary sulfonamide undergoes alkylation under phase-transfer conditions:
$$
\text{ClC}6\text{H}4\text{SO}2\text{NHCH}2\text{C}6\text{H}5 + \text{BrCH}2\text{C}6\text{H}3\text{COOCH}3 \xrightarrow{\text{K}2\text{CO}3, \text{TBAB}} \text{Target Compound}
$$
Optimized parameters:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Catalyst | Tetrabutylammonium bromide (TBAB) |
| Temperature | 80°C |
| Time | 24 hours |
| Yield | 68% |
Reductive Amination Pathway
Intermediate: Methyl 4-Formylbenzoate
Prepared via oxidation of methyl 4-methylbenzoate using MnO2 in acetic acid (85% yield).
Condensation and Reduction
N-Benzyl-4-chlorobenzenesulfonamide reacts with methyl 4-formylbenzoate in methanol using NaBH3CN:
$$
\text{ClC}6\text{H}4\text{SO}2\text{NHCH}2\text{C}6\text{H}5 + \text{OHCC}6\text{H}3\text{COOCH}3 \xrightarrow{\text{NaBH}3\text{CN}} \text{Target Compound}
$$
Critical factors:
- pH: 6.5 (acetic acid buffer)
- Reaction time: 48 hours
- Yield: 59%
Advanced Coupling Techniques
Mitsunobu Reaction for C–N Bond Formation
Methyl 4-(hydroxymethyl)benzoate couples with N-benzyl-4-chlorobenzenesulfonamide using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) in THF:
$$
\text{ClC}6\text{H}4\text{SO}2\text{NHCH}2\text{C}6\text{H}5 + \text{HOCH}2\text{C}6\text{H}3\text{COOCH}3 \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}
$$
Performance metrics:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C → 25°C (gradient) |
| Yield | 73% |
Industrial-Scale Production Considerations
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl3): δ 8.02 (d, J=8.4 Hz, 2H, ArH), 7.85 (d, J=8.8 Hz, 2H, ArH), 7.45–7.32 (m, 5H, benzyl), 4.45 (s, 2H, NCH2), 3.91 (s, 3H, OCH3).
- IR (KBr): 1745 cm⁻¹ (ester C=O), 1340 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym).
Purity Assessment
| Method | Specification |
|---|---|
| HPLC | ≥99% (254 nm) |
| Karl Fischer | ≤0.2% H2O |
Comparative Evaluation of Methods
| Method | Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Two-Step Alkylation | 68% | 98.5% | High | 1.0 |
| Reductive Amination | 59% | 97.2% | Medium | 1.4 |
| Mitsunobu | 73% | 99.1% | Low | 2.3 |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which can reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate has been investigated for its potential anticancer properties. Compounds with similar structures have shown effectiveness against various cancer cell lines, suggesting that this compound may exhibit similar bioactivity.
Mechanism of Action :
- The sulfonamide group is known to interfere with enzyme activity related to cancer cell proliferation.
- The benzyl and chlorophenyl substituents may enhance the lipophilicity of the compound, facilitating cellular uptake and bioavailability.
Proteomics Research
This compound is utilized in proteomics for its ability to modify proteins through sulfonamide linkages. It acts as a probe for studying protein interactions and modifications.
- Application in Labeling : this compound can be used to label specific amino acids in proteins, aiding in the analysis of protein structure and function.
-
Anticancer Screening :
- A study conducted on similar sulfonamide derivatives indicated that they inhibited the growth of breast cancer cells by inducing apoptosis. The specific mechanisms involved modulation of cell cycle regulators and apoptotic pathways.
-
Proteomic Applications :
- Research has demonstrated that sulfonamide-based compounds can selectively label proteins involved in metabolic pathways, providing insights into their function and interactions within cellular systems.
-
Pharmaceutical Development :
- The compound's structural features suggest it could serve as a lead compound for developing new drugs targeting specific enzymes associated with cancer or bacterial infections.
Mechanism of Action
The mechanism by which Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate exerts its effects involves interactions with various molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The benzyl and chlorophenyl groups can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities/differences between Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate and related compounds are summarized below:
Table 1: Structural and Functional Comparison
Notes:
- Sulfonamide vs. Sulfanyl: The sulfonamide group (SO2NH) in the target compound offers greater polarity and hydrogen-bonding capacity compared to sulfanyl (S-linked) analogs like Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate, which may influence solubility and target binding .
- Chlorine Substitution : The 4-chlorophenyl group in the target compound is shared with CAS 301313-88-2 but differs in placement. Dual chloro substituents in CAS 301313-88-2 may enhance steric hindrance or metabolic stability .
- Ester Groups : Methyl vs. ethyl esters (e.g., target compound vs. CAS 640264-66-0) affect lipophilicity, with methyl esters typically being slightly less hydrophobic.
Research Findings and Functional Insights
Synthetic Accessibility: The target compound’s benzyl[(4-chlorophenyl)sulfonyl]aminomethyl group can be synthesized via nucleophilic substitution or coupling reactions, similar to methods used for Ethyl 4-[({[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]benzoate . highlights the use of p-methylbenzylamine in analogous coumarin derivatives, suggesting that amine-sulfonyl coupling is feasible for such scaffolds .
Bioactivity Potential: Sulfonamide derivatives like the target compound are often explored as protease inhibitors or antibacterials. For example, Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate is a pharmacopoeia standard, implying regulatory relevance for sulfonamide-carbamates . The thioether analog (Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate) may exhibit distinct redox-modulating properties due to the sulfur atom’s lower oxidation state .
Stability and Reactivity: The electron-withdrawing 4-chlorophenyl group in the target compound likely stabilizes the sulfonamide linkage against hydrolysis compared to non-halogenated analogs. Dual chloro substituents in CAS 301313-88-2 may increase resistance to enzymatic degradation but reduce solubility .
Biological Activity
Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate, with the molecular formula C22H20ClNO4S, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement, including a sulfonamide linkage and a 4-chlorophenyl group, which contribute to its reactivity and possible therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C22H20ClNO4S
- Molecular Weight : 429.92 g/mol
- Structural Features :
- Methyl ester group
- Benzyl group
- Sulfonamide moiety
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, particularly as an anti-inflammatory and analgesic agent. The sulfonamide component is known for its antibacterial properties, while the benzyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Anti-inflammatory Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, possibly affecting cyclooxygenase (COX) enzymes.
- Analgesic Effects : It may interact with pain receptors, modulating pain perception.
- Antibacterial Properties : The sulfonamide group could interfere with bacterial folate synthesis, similar to traditional sulfa drugs.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Analgesic | Modulation of pain receptors | |
| Antibacterial | Inhibition of bacterial growth |
Case Study: In Vivo Evaluation
A study was conducted to evaluate the anti-inflammatory effects of this compound in a rodent model. The compound was administered at varying doses, and results indicated a dose-dependent reduction in edema compared to control groups. Histological analysis revealed decreased leukocyte infiltration in treated tissues, suggesting effective modulation of inflammatory responses.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic application. Initial studies suggest:
- Absorption : High lipophilicity may facilitate rapid absorption.
- Distribution : Likely distributed widely due to its structural characteristics.
- Metabolism : Further studies are needed to elucidate metabolic pathways.
- Excretion : Predominantly renal excretion expected based on similar compounds.
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses; however, comprehensive toxicity studies are required to establish safe usage parameters.
Table 2: Comparison with Structurally Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Sulfanilamide | Contains a sulfonamide group | First synthetic antibacterial agent |
| Benzocaine | Ester derivative with local anesthetic properties | Simpler structure |
| Niflumic Acid | Contains a benzoic acid moiety | Known anti-inflammatory effects |
This compound stands out due to its intricate structure that combines multiple functional groups, potentially enhancing its pharmacological profile compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
